REACTION_CXSMILES
|
CO[C:3]([C:10]([F:13])([F:12])[F:11])=[CH:4][C:5]([O:7]CC)=O.[C:14]([O:18][CH3:19])(=[O:17])[CH2:15][SH:16].[OH-].[K+].CO.OS(O)(=O)=O>CO>[OH:7][C:5]1[CH:4]=[C:3]([C:10]([F:11])([F:12])[F:13])[S:16][C:15]=1[C:14]([O:18][CH3:19])=[O:17] |f:2.3.4|
|
Name
|
|
Quantity
|
48.45 g
|
Type
|
reactant
|
Smiles
|
COC(=CC(=O)OCC)C(F)(F)F
|
Name
|
|
Quantity
|
25.95 g
|
Type
|
reactant
|
Smiles
|
C(CS)(=O)OC
|
Name
|
KOH methanol
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+].CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Type
|
CUSTOM
|
Details
|
stirred at ambient temperatures until reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
(external cooling is used to control exotherm)
|
Type
|
CUSTOM
|
Details
|
The resultant reaction mixture
|
Type
|
ADDITION
|
Details
|
is poured onto ice water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed sequentially with saturated NaHCO3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow liquid residue
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(SC(=C1)C(F)(F)F)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |